molecular formula C21H26O3 B13775835 (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone CAS No. 67845-96-9

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone

Cat. No.: B13775835
CAS No.: 67845-96-9
M. Wt: 326.4 g/mol
InChI Key: DTRYYUXYDJOSKA-UHFFFAOYSA-N
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Description

The compound “(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone” (CAS 67845-98-1) is a phenyl ketone derivative featuring a hydroxyl group at the 2-position of the aromatic ring and a 4,5-dimethylhexyloxy substituent at the 4-position. Its molecular formula is C₂₁H₂₆O₃, with a molecular weight of 326.43 g/mol .

Properties

CAS No.

67845-96-9

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

[4-(4,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C21H26O3/c1-15(2)16(3)8-7-13-24-18-11-12-19(20(22)14-18)21(23)17-9-5-4-6-10-17/h4-6,9-12,14-16,22H,7-8,13H2,1-3H3

InChI Key

DTRYYUXYDJOSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone typically involves multiple steps. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ketones.

Scientific Research Applications

(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl ketone moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional properties of the target compound with analogous phenyl ketone derivatives.

Structural and Functional Group Comparisons

Compound Name CAS/Ref. Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
(4-((4,5-Dimethylhexyl)oxy)-2-hydroxyphenyl) phenyl ketone 67845-98-1 - 2-hydroxyphenyl
- 4-(4,5-dimethylhexyloxy)
C₂₁H₂₆O₃ 326.43 Branched alkoxy chain enhances lipophilicity; hydroxyl group enables hydrogen bonding.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Triazolylthio group
- Sulfonylphenyl
- Difluorophenyl
C₂₉H₂₀F₂N₃O₃S ~556.55 Triazole and sulfonyl groups introduce rigidity and electron-withdrawing effects; fluorinated aryl enhances stability.
1-(2,5-Dihydroxy-4-methoxyphenyl)-2-phenylethanone 789-80-0 - 2,5-dihydroxy
- 4-methoxy
C₁₅H₁₄O₄ 258.27 Multiple hydroxyl groups increase polarity; methoxy group moderates reactivity.
Tinuvin® 400 components (triazine derivatives) - Triazine core
- Long alkoxy chains (C12-C13)
Mixture (C₃₈H₅₄N₃O₄ and C₃₉H₅₆N₃O₄) ~650–680 Triazine rings confer UV absorption; long alkoxy chains improve solubility in polymers.
[5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone 37945-06-5 - Chlorinated aryl
- Triazolyl group
C₁₆H₁₂Cl₂N₃O ~340.20 Chlorine atoms enhance electrophilicity; triazole contributes to heterocyclic reactivity.

Functional and Application Differences

  • Target Compound: Potential as a UV absorber due to hydroxyl and aromatic ketone groups, though less optimized than commercial Tinuvin® 400.
  • Triazole Derivatives () : Designed for pharmaceutical or agrochemical applications, leveraging triazole’s bioactivity and sulfonyl groups’ stability .
  • Tinuvin® 400 : Industrially validated as a UV stabilizer in polymers, with triazine rings providing broad-spectrum UV absorption .
  • Chlorinated Triazole Ketone () : Likely used in cross-coupling reactions or as a bioactive intermediate due to electrophilic chlorine substituents .

Stability and Reactivity

  • The target compound’s branched alkoxy chain may improve thermal stability compared to linear analogs (e.g., Tinuvin® 400’s C12-C13 chains) .
  • Hydroxyl groups in the target and ’s compound increase susceptibility to oxidation, whereas halogenated or sulfonated derivatives () exhibit enhanced inertness .

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